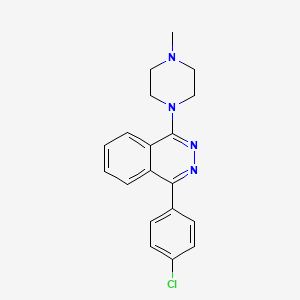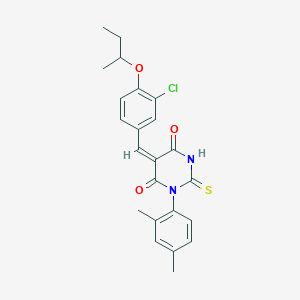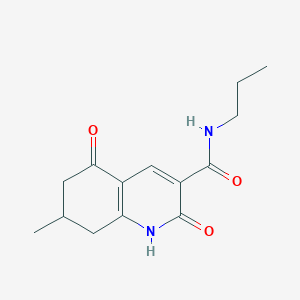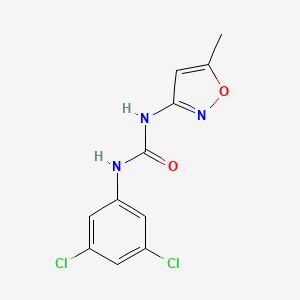
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the triazole family of compounds, which are known for their diverse biological activities. CTB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The precise mechanism of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to bind to a variety of proteins, including the GABA receptor, fatty acid amide hydrolase, and the protein kinase CK2.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a range of biochemical and physiological effects, including the modulation of GABA receptor function, the inhibition of fatty acid amide hydrolase activity, and the modulation of the immune system. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have antifungal activity, suggesting potential applications in the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a number of advantages for use in lab experiments, including its high potency and specificity for target proteins, its fluorescent properties for use as a probe, and its potential applications in a variety of research fields. However, limitations include the need for careful control of dosage and potential toxicity at high concentrations.
Future Directions
Future research directions for N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could include further investigation of its potential as an antifungal agent, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further investigation of the precise mechanisms of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the development of more effective and targeted therapies.
Synthesis Methods
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with 4-chlorobenzoyl isocyanate.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of GABA receptor function, and as an inhibitor of the enzyme fatty acid amide hydrolase. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have potential as an antifungal agent and as a modulator of the immune system.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAYQPBQBTOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381140.png)

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)

![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)

![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)